

# Meta-analysis of clinical trials involving sodium ozagrel for acute ischemic stroke

Author: BenchChem Technical Support Team. Date: December 2025



# Meta-analysis of Sodium Ozagrel in Acute Ischemic Stroke: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trials investigating the efficacy and safety of sodium ozagrel for the treatment of acute ischemic stroke. The data presented is intended to offer an objective comparison with alternative therapies and is supported by available experimental data from published meta-analyses.

### **Efficacy of Sodium Ozagrel**

Sodium ozagrel, a selective thromboxane A2 synthase inhibitor, has been evaluated in numerous randomized controlled trials (RCTs) for its potential to improve outcomes in patients with acute ischemic stroke.[1][2][3] Meta-analyses of these trials suggest that sodium ozagrel is effective in improving neurological impairment.[1][2][3]

One meta-analysis reported a significant improvement in the Modified Edinburgh-Scandinavian Stroke Scale (MESSS) at the end of treatment, with a mean difference of -4.17 (95% CI, -4.95 to -3.40; P<0.00001) compared to control groups.[1][2] Subgroup analysis indicated that daily doses of both 80 mg and 160 mg of ozagrel appeared to enhance the improvement of neurological impairment.[1][2]



However, the evidence regarding the effect of ozagrel on long-term death or disability is limited. [1][2] One meta-analysis found the effect on the reduction of death at the end of follow-up to have a relative risk (RR) of 0.67 (95% CI: 0.11 to 4.04, P = 0.67), which was not statistically significant.[1][2]

A network meta-analysis comparing various therapies for acute ischemic stroke found that sodium ozagrel was more effective than a placebo.[4] The same analysis also suggested that the combination of sodium ozagrel with edaravone was more effective than edaravone monotherapy.[4]

## Safety Profile of Sodium Ozagrel

The most severe adverse events associated with sodium ozagrel are digestive hemorrhage and hemorrhagic stroke.[1][2] However, a meta-analysis found no significant difference in the occurrence of these events between the ozagrel and control groups.[1][2]

## **Quantitative Data Summary**

The following tables summarize the key quantitative data from the meta-analyses of sodium ozagrel in acute ischemic stroke.

Table 1: Efficacy of Sodium Ozagrel in Acute Ischemic Stroke



| Outcome                                                     | Metric                | Result | 95%<br>Confidence<br>Interval | P-value  | Citation |
|-------------------------------------------------------------|-----------------------|--------|-------------------------------|----------|----------|
| Improvement in Neurological Impairment (MESSS)              | Mean<br>Difference    | -4.17  | -4.95 to -3.40                | <0.00001 | [1][2]   |
| Death at End of Follow-up                                   | Relative Risk<br>(RR) | 0.67   | 0.11 to 4.04                  | 0.67     | [1][2]   |
| Comparison<br>to Placebo<br>(Clinical<br>Effective<br>Rate) | Relative Risk<br>(RR) | 3.86   | 3.18 to 4.61                  | -        | [4]      |
| Sodium Ozagrel + Edaravone vs. Edaravone                    | Relative Risk<br>(RR) | 0.43   | 0.08 to 0.61                  | -        | [4]      |

Table 2: Safety of Sodium Ozagrel in Acute Ischemic Stroke

| Adverse Event        | Comparison          | Finding                   | Citation |
|----------------------|---------------------|---------------------------|----------|
| Digestive Hemorrhage | Ozagrel vs. Control | No significant difference | [1][2]   |
| Hemorrhagic Stroke   | Ozagrel vs. Control | No significant difference | [1][2]   |

## **Experimental Protocols**

Detailed experimental protocols for the individual randomized controlled trials included in the cited meta-analyses are not publicly available. However, the meta-analyses themselves



followed established systematic review methodologies. For instance, one meta-analysis searched seven databases using the Cochrane Stroke Group search strategy and assessed trial quality using the Cochrane Collaboration's risk of bias tool.[1][2]

A typical clinical trial protocol for an acute ischemic stroke therapy would include the following elements:

- Inclusion Criteria: Patients with a confirmed diagnosis of acute ischemic stroke within a specific time window from symptom onset.[5]
- Exclusion Criteria: Conditions such as intracranial hemorrhage, severe consciousness disturbance, or recent use of other anticoagulant or antiplatelet drugs.[5]
- Intervention: Administration of sodium ozagrel at a specified dose and duration (e.g., 80 mg intravenously twice daily).[5]
- Control: Administration of a placebo or standard of care treatment.
- Primary Outcome: A measure of functional outcome at a specified time point, such as the modified Rankin Scale (mRS) score at 3 months.[5]
- Secondary Outcomes: Measures of neurological improvement (e.g., National Institutes of Health Stroke Scale), mortality, and adverse events.

## Visualizations Signaling Pathway of Sodium Ozagrel

Sodium ozagrel's mechanism of action is the selective inhibition of thromboxane A2 (TXA2) synthase.[6][7][8][9] In the context of ischemic stroke, platelet activation leads to the release of arachidonic acid, which is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes.[9] Thromboxane synthase then converts PGH2 into TXA2, a potent vasoconstrictor and promoter of platelet aggregation.[6][7][8][9] By inhibiting this final step, sodium ozagrel reduces the levels of TXA2, leading to vasodilation and decreased platelet aggregation, which is beneficial in the setting of an ischemic stroke.[7][8][9]





Click to download full resolution via product page

Caption: Signaling pathway of Sodium Ozagrel.



## Experimental Workflow: From Clinical Trials to Meta-Analysis

The process of evaluating a drug like sodium ozagrel involves multiple stages, beginning with individual clinical trials and culminating in meta-analyses that synthesize the evidence from these trials.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Ozagrel for acute ischemic stroke: a meta-analysis of data from randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews -NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Ozagrel for acute ischemic stroke: a meta-analysis of data from randomized controlled trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. The Role of Thromboxane in the Course and Treatment of Ischemic Stroke: Review [mdpi.com]
- 7. Thromboxane A2 Synthetase Inhibitor Plus Low Dose Aspirin : Can It Be a Salvage Treatment in Acute Stroke Beyond Thrombolytic Time Window - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Synthesis of Paeonol-Ozagrel Conjugate: Structure Characterization and In Vivo Anti-Ischemic Stroke potential [frontiersin.org]
- 9. What is the mechanism of Ozagrel Trometamol? [synapse.patsnap.com]
- To cite this document: BenchChem. [Meta-analysis of clinical trials involving sodium ozagrel for acute ischemic stroke]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12402272#meta-analysis-of-clinical-trials-involvingsodium-ozagrel-for-acute-ischemic-stroke]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com